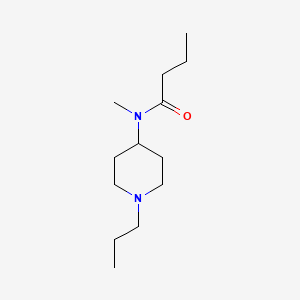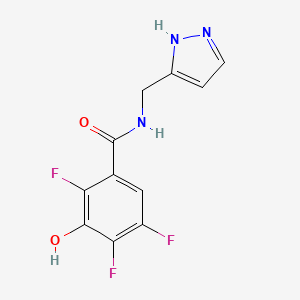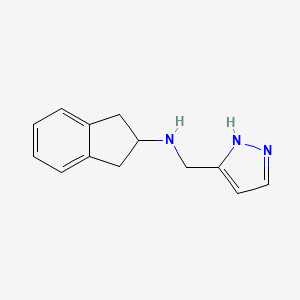
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood. However, it has been suggested that it acts as an inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound X in lab experiments is its relatively low toxicity. It has been shown to have a low LD50 (the dose at which 50% of animals die) in animal studies. However, one of the limitations of using compound X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for the research of compound X. Some of these include:
1. Further studies on the mechanism of action of compound X, particularly in relation to its effects on cancer cells.
2. Studies on the pharmacokinetics and pharmacodynamics of compound X in humans.
3. Exploration of the potential use of compound X in combination with other chemotherapeutic agents for the treatment of cancer.
4. Studies on the potential use of compound X in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
5. Development of new synthesis methods for compound X that increase its yield and solubility.
Synthesis Methods
The synthesis of compound X involves a series of chemical reactions. The first step involves the reaction of 1,4-benzoquinone with glycol to form 3,4-dihydro-2H-1,5-benzodioxepin-7-ol. The second step involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-ol with 1H-pyrazole-5-carbaldehyde to form 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The overall yield of this synthesis method is approximately 40%.
Scientific Research Applications
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas of research include:
1. Cancer Treatment: Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that compound X could be used as a potential chemotherapeutic agent for the treatment of cancer.
2. Neurological Disorders: Compound X has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been suggested that compound X could be used as a potential therapeutic agent for the treatment of these disorders.
3. Cardiovascular Diseases: Compound X has been shown to have vasodilatory effects and to reduce blood pressure in animal models. It has been suggested that compound X could be used as a potential therapeutic agent for the treatment of cardiovascular diseases.
properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-6-18-13-3-2-11(8-14(13)19-7-1)9-15-10-12-4-5-16-17-12/h2-5,8,15H,1,6-7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNZWIHDGMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CC=NN3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)




![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)

![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)

![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)